Sodium capryloyl glycinate

Description

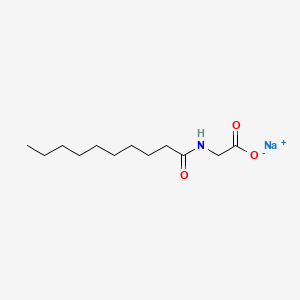

Structure

3D Structure of Parent

Properties

CAS No. |

18777-31-6 |

|---|---|

Molecular Formula |

C12H22NNaO3 |

Molecular Weight |

251.30 g/mol |

IUPAC Name |

sodium;2-(decanoylamino)acetate |

InChI |

InChI=1S/C12H23NO3.Na/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16;/h2-10H2,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |

InChI Key |

PPGDKNYZDLSHTJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Production of N Acylglycinates

Conventional Chemical Synthesis of Sodium Capryloyl Glycinate (B8599266)

The predominant industrial method for producing sodium capryloyl glycinate is a chemical pathway based on the acylation of glycine (B1666218). researchgate.net This approach involves the reaction of a glycine salt with a reactive derivative of caprylic acid.

The synthesis of this compound is commonly achieved using the Schotten-Baumann reaction. researchgate.netvedantu.com This method, first described in the 1880s by German chemists Carl Schotten and Eugen Baumann, is a versatile technique for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.orglscollege.ac.in The reaction is typically conducted under biphasic conditions, utilizing an aqueous phase and an organic solvent. wikipedia.org

A key principle of the Schotten-Baumann reaction is the use of a base, such as sodium hydroxide (B78521), which serves two critical functions. byjus.com Firstly, it neutralizes the hydrochloric acid generated during the condensation, preventing the protonation of the unreacted amine and shifting the reaction equilibrium toward the formation of the amide product. byjus.comorganic-chemistry.org Secondly, in the case of amino acid acylation, the base maintains the amino acid in its salt form in the aqueous solution. google.com

Optimization of the reaction conditions is crucial for maximizing yield and purity. organic-chemistry.org Factors such as the choice of base, solvent, and reaction temperature are significant. While aqueous sodium hydroxide is common, other bases like pyridine (B92270) can be used. iitk.ac.inbyjus.com Modern optimization strategies include the use of continuous flow reactors, which have been shown to suppress undesired side reactions, such as the hydrolysis of the acyl chloride, more effectively than traditional batch processes. cam.ac.uk

| Parameter | Description | Typical Conditions & Reagents |

| Reactants | An amine and an acyl chloride are condensed to form an amide. iitk.ac.in | Glycine (as sodium glycinate) and Capryloyl Chloride. |

| Solvent System | A two-phase system is often used to separate reactants and products. wikipedia.org | Water and an organic solvent (e.g., dichloromethane, diethyl ether). wikipedia.org |

| Base Catalyst | A base is added to neutralize the acidic by-product (HCl). byjus.com | Aqueous Sodium Hydroxide (NaOH) or Pyridine. iitk.ac.inbyjus.com |

| Mechanism | The reaction proceeds via a nucleophilic acyl substitution. iitk.ac.in | The amine attacks the carbonyl carbon of the acyl chloride. iitk.ac.in |

| Key Outcome | Formation of a stable amide bond. iitk.ac.in | Synthesis of N-capryloyl glycine. |

This table summarizes the key principles and conditions of the Schotten-Baumann reaction as applied to N-acylglycinate synthesis.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient without significant heat or catalysts. Therefore, the carboxylic acid must first be "activated." For the synthesis of this compound, the precursor is caprylic acid, also known as octanoic acid. wikipedia.orggoogle.com

To facilitate the acylation reaction, caprylic acid is converted into a more reactive acyl chloride, specifically capryloyl chloride (also called octanoyl chloride). noaa.govwikipedia.org This conversion is a standard procedure in organic synthesis and is typically accomplished by treating the caprylic acid with a chlorinating agent. iitk.ac.in Common reagents used for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iitk.ac.ingoogle.com The resulting capryloyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by the amine group of glycine in the subsequent Schotten-Baumann step. iitk.ac.in

The Schotten-Baumann synthesis of this compound generates several by-products. The condensation reaction itself produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed, which is immediately neutralized by the base present in the reaction medium to form a salt, such as sodium chloride. byjus.comgoogle.com

A significant by-product is the unreacted fatty acid, in this case, caprylic acid. google.com This arises from the hydrolysis of the reactive capryloyl chloride when it comes into contact with water in the biphasic system. cam.ac.uk This side reaction is competitive with the desired amidation. The presence of residual alkyl carboxylic acids in the final product can be disadvantageous. google.com

Mitigation strategies focus on controlling the reaction conditions to favor amidation over hydrolysis. One effective approach is the use of continuous flow processing, which allows for better control of mixing and reaction time, thereby minimizing the opportunity for the acyl chloride to hydrolyze before it can react with the amine. cam.ac.uk Careful management of temperature, pH, and the rate of addition of the acyl chloride are also crucial in batch processes to maximize the yield of the desired N-acylglycinate and reduce by-product formation. google.comresearchgate.net

Enzymatic and Bio-Derived Synthesis Routes

In response to a growing demand for more sustainable and environmentally friendly manufacturing, biocatalytic methods for producing N-acyl amino acids are being explored as alternatives to conventional chemical synthesis. researchgate.net These routes utilize enzymes to catalyze the acylation reaction under milder, aqueous conditions.

Enzymatic synthesis provides a highly selective method for the acylation of amino acids like glycine. researchgate.net This approach avoids the need for reactive intermediates like acyl chlorides and harsh chemical reagents. The reaction can be performed directly between a fatty acid (or its simple ester) and the amino acid in an aqueous medium. researchgate.net

Research has demonstrated the feasibility of this approach. For instance, acylase enzymes have been shown to effectively catalyze N-acylation reactions. manchester.ac.uk An acylase from Cyclobacterium marinum has been used to catalyze the N-acylation of glucosamine (B1671600) with a variety of carboxylic acids under physiological conditions, highlighting the potential of this enzyme class for similar transformations involving amino acids. manchester.ac.uk This biocatalytic method offers a "green" pathway that can be integrated into multi-step enzymatic cascades for producing complex molecules. manchester.ac.uk

| Feature | Conventional Chemical Synthesis (Schotten-Baumann) | Enzymatic Synthesis |

| Precursors | Acyl chlorides and amino acids. iitk.ac.in | Fatty acids/esters and amino acids. researchgate.net |

| Catalyst | Strong base (e.g., NaOH). byjus.com | Enzymes (e.g., Lipases, Proteases). researchgate.netnih.gov |

| Solvents | Often requires organic solvents. wikipedia.org | Typically performed in aqueous media. researchgate.net |

| By-products | Inorganic salts (e.g., NaCl), residual fatty acids. google.com | Primarily water (from condensation). nih.gov |

| Reaction Conditions | Can involve harsh pH and temperature. google.com | Mild physiological conditions (pH, temp). manchester.ac.uk |

| Selectivity | Risk of side reactions like hydrolysis. cam.ac.uk | High chemo- and regioselectivity. nih.gov |

This table provides a comparative overview of the conventional chemical and modern enzymatic synthesis routes for N-acylglycinates.

Lipases and proteases are the primary classes of enzymes investigated for the synthesis of N-acyl amino acids. researchgate.netnih.gov These enzymes are attractive due to their stability, selectivity, and effectiveness under mild, eco-friendly conditions. nih.gov

Lipases, which naturally catalyze the hydrolysis of esters (triglycerides), can be used to drive the reverse reaction—esterification or amidation—in environments with low water activity or by using esters as acyl donors. nih.govnih.gov Immobilized lipases, such as Novozym 435 (from Candida antarctica), are frequently used and have proven effective in catalyzing the formation of amide bonds between fatty acid esters and various amines. nih.gov The high selectivity of lipases can lead to cleaner products with fewer by-products. nih.gov

Proteases, enzymes that cleave peptide bonds, can also be repurposed to synthesize amide bonds. nih.gov By conducting the reaction in non-toxic organic solvents or systems with low water content, the hydrolytic activity of the protease is suppressed, favoring the formation of the peptide (or amide) bond. nih.gov For example, Subtilisin Carlsberg has been used to synthesize polypeptides in neat organic solvents, demonstrating the potential of proteases for such condensation reactions. nih.gov

Role of N-Acyl Amino Acid Synthases (NAS)

The biological synthesis of N-acylglycinates relies on the catalytic activity of specific enzymes, with N-acyl amino acid synthases (NAS) playing a pivotal role. nih.gov This biocatalytic approach is considered a greener alternative to conventional chemical synthesis, which often involves hazardous materials like acyl chlorides derived from phosgene (B1210022) chemistry. d-nb.info

The biosynthesis pathway for N-acylglycinates involves two primary steps:

Fatty Acid Activation: The process begins with the activation of a fatty acid, such as caprylic acid. This activation is an energy-dependent step, typically requiring adenosine (B11128) triphosphate (ATP). The fatty acid is converted into a more reactive form, such as an acyl-coenzymeA (CoA) thioester, by an acyl-CoA synthetase enzyme. nih.govnih.gov

Condensation with Glycine: The activated acyl-CoA thioester then undergoes a condensation reaction with the amino acid glycine. This crucial step, the formation of the amide bond, is catalyzed by an N-acyl amino acid synthase (NAS). nih.govd-nb.info

Research has identified specific enzymes within the NAS family that are responsible for this reaction. For instance, glycine N-acyltransferase-like 3 (GLYATL3) has been identified as a long-chain specific glycine-conjugating enzyme that facilitates the formation of N-acylglycines in cell models. nih.govusf.edu Studies using siRNA knockdown of the GLYATL3 enzyme resulted in a marked decrease in the cellular production of N-acylglycines. usf.edu

To enhance production yields, biotechnological approaches involving genetically engineered microorganisms are being explored. These methods may involve increasing the expression of key enzymes like amino acid-N-acyl-transferase and acyl-CoA synthetase to boost the output of the desired acyl amino acid. google.com

The proposed biosynthetic pathway can be summarized as follows: Fatty Acid → Fatty Acyl-CoA → N-Acylglycine nih.gov

| Enzyme Family | Specific Enzyme Example | Function |

| Acyl-CoA Synthetase | Not specified in results | Activates fatty acids into acyl-CoA thioesters |

| N-Acyl Amino Acid Synthase (NAS) / Glycine N-acyltransferase (GLYAT) | Glycine N-acyltransferase-like 3 (GLYATL3) | Catalyzes the conjugation of acyl-CoA and glycine to form N-acylglycine nih.govusf.edu |

In Situ Formation Mechanisms in Complex Media

Advancements in biocatalysis have led to the development of in situ formation mechanisms for N-acylglycinates, which can streamline production. One notable strategy involves using a cosolvent like glycerol (B35011) in the reaction medium with a genetically modified lipase. d-nb.info This process leads to the in situ formation of glycerol esters from the fatty acid raw material. nih.gov

Subsequently, this activated glycerol ester intermediate undergoes aminolysis with glycine, yielding the final N-acyl amino acid. nih.gov This method has demonstrated high efficiency, achieving conversion rates of up to 80%. d-nb.info Such in situ approaches are advantageous as they can simplify the process by reducing the number of separate reaction and purification steps.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Esterification | Fatty Acid + Glycerol (cosolvent) | Glycerol Ester (in situ intermediate) nih.gov |

| 2 | Aminolysis | Glycerol Ester + Glycine | N-acylglycine nih.govd-nb.info |

Raw Material Sourcing and Sustainability Considerations

The production of this compound is fundamentally based on two primary raw materials: caprylic acid and glycine. specialchem.compharmatutor.org Glycine is the simplest amino acid, while caprylic acid (also known as octanoic acid) is an eight-carbon saturated fatty acid. ci.guide A major commercial source for caprylic acid is the hydrolysis of natural fats and oils, particularly coconut oil. specialchem.comzanchenglife.com

Sustainability Profile of Synthesis Methods:

The sustainability of producing N-acylglycinates is heavily dependent on the chosen synthesis route.

Traditional Chemical Synthesis (Schotten-Baumann Reaction): This widely used industrial method involves the condensation of an amino acid with a fatty acid halide (e.g., octanoyl chloride) in an alkaline aqueous solution. google.comgoogle.com While effective, this process presents sustainability challenges, including the use of hazardous acyl chlorides and the generation of stoichiometric amounts of sodium chloride as waste, which requires subsequent removal and disposal. nih.govgoogle.com

Green and Biocatalytic Synthesis: In contrast, emerging methods focus on improving the environmental profile.

Enzymatic Synthesis: As detailed in section 2.2.3, the use of enzymes like N-acyl amino acid synthases offers a greener path, operating under milder conditions and avoiding harsh chemicals. nih.govd-nb.info

Direct Synthesis from Oils: Another sustainable approach involves the direct synthesis from natural oils. For example, a green synthesis method has been developed to produce sodium cocoyl glycinate directly from coconut oil and sodium glycinate, achieving a high yield of 87%. researchgate.netscirp.orgscirp.org This route bypasses the need to first isolate the fatty acid chloride, making the process more efficient and environmentally friendly. scirp.org

The choice of raw materials from renewable vegetable sources like coconut oil inherently provides a bio-based foundation for the final product. specialchem.comscirp.org

Typical Fatty Acid Composition of Coconut Oil

The table below, based on an analysis of cocoyl glycine derived directly from coconut oil, illustrates the distribution of fatty acids present, with caprylic acid (C8:0) being a key component. researchgate.net

| Fatty Acid (Acyl Group) | Carbon Chain | Percentage in Derived Product (%) |

| Caprylic Acid (C8:0) | 8 | 5.0 |

| Capric Acid (C10:0) | 10 | 9.0 |

| Lauric Acid (C12:0) | 12 | 43.0 |

| Myristic Acid (C14:0) | 14 | 21.0 |

| Palmitic Acid (C16:0) | 16 | 10.0 |

| Stearic Acid (C18:0) | 18 | 4.0 |

| Oleic Acid (C18:1) | 18 | 7.0 |

| Linoleic Acid (C18:2) | 18 | 1.0 |

Advanced Analytical and Characterization Techniques for Sodium Capryloyl Glycinate

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are fundamental in the analysis of sodium capryloyl glycinate (B8599266), providing detailed information about its purity and the distribution of its components.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components within a mixture. preprints.org In the context of sodium capryloyl glycinate, which is often derived from natural sources like coconut oil, HPLC is crucial for analyzing the composition of different acyl glycinates that may be present. scirp.org

Furthermore, HPLC is employed to identify N-terminal fatty acyl-glycine structures in peptides through the analysis of hydrolysates. nih.gov This involves a mild acid hydrolysis followed by direct reversed-phase HPLC, which can detect fatty acyl-glycine derivatives at nanomolar levels. nih.gov While not directly on this compound, this research highlights the capability of HPLC to analyze similar structures, which is relevant for purity assessment and the identification of potential by-products.

Interfacial Chemistry and Aggregate Structure Characterization

The performance of this compound as a surfactant is dictated by its behavior at interfaces and its tendency to form aggregates (micelles) in solution. Various techniques are used to characterize these properties.

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form in a solution. wikipedia.org Above the CMC, additional surfactant molecules added to the system will primarily form micelles. wikipedia.org This parameter is crucial as many of the properties of a surfactant solution, such as surface tension and conductivity, change abruptly at the CMC. researchgate.netyoutube.com

Several methods are employed to determine the CMC of surfactants. nih.govacs.org One of the most common techniques is surface tension measurement, where the surface tension of the surfactant solution is plotted against its concentration. researchgate.net The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. wikipedia.orgresearchgate.net The CMC is identified as the point of intersection of the two linear portions of this plot. wikipedia.org For sodium cocoyl glycinate, a related compound, the CMC was determined to be 0.21 mmol·L⁻¹ by measuring the equilibrium surface tensions of its aqueous solutions. scirp.org Another study found the CMC of sodium cocoyl glycinate to be 1.690 g/L at 25°C. researchgate.net

Other methods for CMC determination include:

Conductivity measurements: This method is suitable for ionic surfactants and relies on the change in molar conductivity as micelles form. youtube.comumcs.pl

Spectroscopic techniques: These methods often use a probe molecule whose spectral properties (e.g., UV-Vis absorption or fluorescence) change in the presence of micelles. acs.orgresearchgate.net

Capillary Electrophoresis (CE): This technique can determine CMC by monitoring changes in solution viscosity as a function of surfactant concentration. nih.gov

Titration methods: These offer a rapid way to determine CMC by observing a sharp change in a property like fluorescence at the endpoint. nih.gov

The choice of method can sometimes influence the determined CMC value, especially if the surfactant is impure or a mixture of different species. wikipedia.orgresearchgate.net

Micellar Morphology and Phase Behavior Studies

For a ternary system of sodium cocoyl glycinate (SCG), cocamidopropyl betaine (B1666868) (CAPB), and water, a rich phase behavior was observed. mdpi.com The identified phases included:

Micellar phase (L1): A clear, isotropic solution containing spherical micelles.

Hexagonal phase (H): Cylindrical micelles packed in a hexagonal array.

Lamellar phase (Lα): Bilayers of surfactant molecules separated by layers of solvent. mdpi.com

Micelle-solid mixed phase (L1-S): A mixture of the micellar phase and solid surfactant.

The study of such phase diagrams provides valuable guidance for formulating products by predicting the structure and stability of the system at different compositions. mdpi.com

Surface and Interfacial Tension Measurements

The ability of a surfactant to reduce the surface tension of water and the interfacial tension between two immiscible liquids is a primary measure of its effectiveness. These measurements are typically performed using a tensiometer, often employing the Wilhelmy plate method. scirp.org

For sodium cocoyl glycinate, the minimum surface tension (γCMC) at its CMC of 0.21 mmol·L⁻¹ was found to be approximately 33 mN·m⁻¹. scirp.org This value indicates its ability to effectively reduce the surface tension of water. The free energy of micellization (ΔG) can also be calculated from the CMC value, providing insight into the thermodynamic favorability of micelle formation. scirp.org

The table below summarizes some of the key interfacial parameters for sodium cocoyl glycinate's related compound, sodium cocoyl glycinate, as reported in the literature.

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.21 mmol·L⁻¹ | scirp.org |

| Surface Tension at CMC (γCMC) | ~33 mN·m⁻¹ | scirp.org |

These measurements are crucial for comparing the performance of different surfactants and for selecting the appropriate surfactant for a specific application, such as emulsification or foaming.

Mechanistic Investigations of Biological and Biochemical Interactions of Sodium Capryloyl Glycinate

Enzymatic Transformations and Metabolic Pathways

As an N-acyl amino acid, sodium capryloyl glycinate (B8599266) is recognized and processed by specific enzymes within biological systems. Its metabolic fate is primarily dictated by hydrolytic cleavage, breaking it down into its constituent parts.

Role of Amidases in Hydrolysis

The primary enzymatic transformation of sodium capryloyl glycinate involves hydrolysis by a class of enzymes known as amidases, specifically N-acyl-L-amino acid amidohydrolases (also called aminoacylases). ci.guide These enzymes catalyze the cleavage of the amide bond linking the capryloyl (fatty acid) group to the glycine (B1666218) (amino acid) moiety. This process yields caprylic acid and glycine as separate molecules.

While the broader class of N-acyl amino acids are known substrates for these enzymes, specific amidohydrolases show preferences for the length of the fatty acyl chain. ulprospector.com For instance, research on enzymes from Mycobacterium smegmatis identified distinct aminoacylases that preferentially hydrolyze N-short chain and N-long chain fatty acyl amino acids. ulprospector.com Given that caprylic acid is a medium-chain fatty acid, its conjugate with glycine, capryloyl glycine, would be a substrate for these hydrolytic enzymes. This enzymatic breakdown is a key step in the metabolism of lipoamino acids, returning them to the body's pools of free fatty acids and amino acids.

Enzyme Inhibition Profiling (e.g., 5-alpha-reductase)

Beyond being a substrate for enzymes, capryloyl glycine, the active form of the sodium salt, has been identified as an inhibitor of specific enzymes, which is central to its therapeutic and cosmetic applications.

5-alpha-reductase: Capryloyl glycine is recognized as an inhibitor of 5-alpha-reductase. ci.guideulprospector.com This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). ulprospector.com Elevated levels of DHT are implicated in conditions such as androgenetic alopecia (hair loss) and the overproduction of sebum, which can lead to oily skin and acne. ci.guide By inhibiting 5-alpha-reductase, capryloyl glycine helps to reduce sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin. ulprospector.com

Ornithine Decarboxylase 1 (ODC1): Research has also demonstrated that capryloyl glycine can inhibit the enzyme ornithine decarboxylase 1 (ODC1). researchgate.net ODC1 is a key enzyme in the polyamine synthesis pathway and is present in hair follicles, where it plays a role in hair growth. A study evaluating a cream containing 4% capryloyl glycine found that it significantly inhibited ODC1 activity by over 35%. researchgate.net This inhibitory action presents a potential mechanism for managing conditions of excessive hair growth. researchgate.net

| Enzyme Target | Effect of Capryloyl Glycine | Biological Consequence | Reference |

|---|---|---|---|

| 5-alpha-reductase | Inhibition | Reduction of sebum production | ci.guideulprospector.com |

| Ornithine Decarboxylase 1 (ODC1) | Inhibition (35.1% ± 0.5%) | Potential reduction in hair growth | researchgate.net |

Molecular Mechanisms of Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial properties, helping to control the growth of various microorganisms on the skin. cosmileeurope.euuantwerpen.be This activity is crucial for its role in purifying skincare and anti-dandruff treatments.

Inhibition of Microbial Fatty Acid Synthesis Pathways

The bacterial fatty acid synthesis (FAS) system is a well-validated target for the development of novel antimicrobial agents. While the precise molecular mechanism of this compound has not been definitively elucidated in the available literature as targeting this specific pathway, the general class of lipoamino acids has been studied for antimicrobial activities. The disruption of membrane integrity and function is a common mechanism for lipid-based antimicrobials, but direct inhibition of the FAS pathway by this specific compound requires further investigation.

Spectrum of Activity Against Microorganisms (e.g., bacteria, fungi, yeasts)

This compound demonstrates a wide spectrum of antimicrobial activity, effectively inhibiting the proliferation of bacteria, fungi, and yeasts relevant to skin and scalp health. ulprospector.comuantwerpen.be Its efficacy against both Gram-positive bacteria and specific yeasts makes it a versatile protective agent in cosmetic formulations. cosmileeurope.euuantwerpen.be

| Microorganism Type | Specific Species | Relevance | Reference |

|---|---|---|---|

| Bacteria (Gram-positive) | Cutibacterium acnes (formerly Propionibacterium acnes) | Acne vulgaris | ulprospector.comuantwerpen.be |

| Bacteria (Gram-positive) | Staphylococcus aureus | Skin infections, body odor | uantwerpen.be |

| Yeast (Fungus) | Malassezia furfur (also known as Pityrosporum ovale) | Dandruff, seborrheic dermatitis | ulprospector.comuantwerpen.berxweb-prd.com |

Modulation of Specific Pathogens (e.g., Propionibacterium acnes, Malassezia furfur)

The compound's utility in specialized dermatological products stems from its targeted action against key pathogens.

Propionibacterium acnes (now Cutibacterium acnes): This bacterium is a primary factor in the development of acne vulgaris. This compound shows a strong inhibitory effect on the growth of C. acnes. ulprospector.comuantwerpen.be This action, combined with its ability to reduce sebum via 5-alpha-reductase inhibition, provides a dual approach to managing acne. ulprospector.com

Malassezia furfur (Pityrosporum ovale): This yeast is the main microorganism associated with dandruff and seborrheic dermatitis. ulprospector.comrxweb-prd.com this compound is an effective anti-dandruff agent due to its antimicrobial activity against M. furfur, helping to control its proliferation on the scalp. ulprospector.comuantwerpen.berxweb-prd.com This targeted inhibition helps to alleviate scalp irritation and flaking. rxweb-prd.com

Synergistic Antimicrobial Combinations

The antimicrobial properties of amino acid-based surfactants are a subject of growing interest, with research indicating their potential as effective antimicrobial agents, particularly in personal care products. maha.asiaub.edunih.gov While direct studies on the synergistic antimicrobial combinations of this compound are not extensively documented, research on structurally related N-acyl amino acid surfactants provides valuable insights into their potential for synergistic activity.

Amino acid-based surfactants, such as sodium lauroyl glycinate, have demonstrated antimicrobial efficacy against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. maha.asia Studies on the combination of sodium lauroyl glycinate (SLG) and sodium lauroyl lactylate (SLL) have shown that these mixtures can exhibit synergistic effects, leading to enhanced surface activity and preserved antibacterial properties. researchgate.netacs.orgnih.gov This suggests that combining different types of mild, biodegradable surfactants can be a strategy to improve performance.

Furthermore, a patent application has disclosed synergistic disinfectant compositions containing a C10-24 fatty acid derivative of an amino acid, such as sodium lauroyl glycinate, in combination with organic acids and other surfactants. google.com These compositions are reported to have enhanced antimicrobial efficacy, indicating a synergistic interaction between the components. google.com While these findings are for a related compound, they highlight the potential of N-acyl glycinates to act synergistically with other antimicrobial agents. The principle behind such synergy often lies in the ability of the surfactant to disrupt the bacterial cell membrane, thereby facilitating the entry and action of other antimicrobial compounds. nih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for various amino acid-based surfactants against common microbes, illustrating their inherent antimicrobial properties which form the basis for potential synergistic combinations.

| Surfactant | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. cepacia (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |

| Sodium Lauroyl Glycinate | >1000 | 1000 | >1000 | 500 | 250 | 500 |

| Sodium Cocoyl Glycinate | 1000 | 500 | 1000 | 500 | 250 | 500 |

| Sodium Cocoyl Glutamate | >1000 | 1000 | >1000 | >1000 | 1000 | 1000 |

Data adapted from challenge test results for various amino acid-based surfactants. maha.asia

Cellular and Subcellular Biophysical Interactions

The amphiphilic nature of this compound, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, dictates its interaction with cellular structures. These interactions are fundamental to its function as a surfactant and its biological effects.

Lipoamino acids, the class of molecules to which this compound belongs, are known to interact with lipid bilayers, the fundamental structure of cell membranes. nih.govgerli.com These interactions can lead to changes in membrane properties such as fluidity and phase transition temperature. mdpi.com The insertion of lipoamino acids into a lipid membrane can alter its packing and stability. nih.gov For instance, studies on liposomal fatty acids have shown that they can fuse with bacterial membranes, leading to changes in membrane morphology and fluidity. nih.gov The degree of unsaturation of the fatty acid tail plays a critical role in these interactions, with higher unsaturation leading to greater local curvature stress and increased membrane permeability. nih.gov

While specific studies on this compound are limited, it is plausible that its capryloyl (decanoyl) tail would insert into the hydrophobic core of the lipid bilayer. This insertion could disrupt the ordered packing of the membrane lipids, potentially increasing membrane fluidity. The glycine headgroup, being polar, would remain at the membrane-water interface. The nature of this interaction can be influenced by the charge of the lipid headgroups in the membrane. rsc.org For example, negatively charged amino acids have been shown to interact strongly with and stabilize the gel phase of negatively charged lipid membranes. rsc.org

The interaction of surfactants with proteins is a well-established phenomenon, often leading to protein denaturation and solubilization. researchgate.net The solubilization of the water-insoluble corn protein, zein (B1164903), is a classic test to evaluate the protein-denaturing potential of surfactants. acs.orgresearchgate.netresearchgate.netacs.org While the solubilization of zein by sodium dodecyl sulfate (B86663) (SDS) is extensively studied, research on amino acid-based surfactants in this context is emerging. researchgate.netacs.orgresearchgate.netacs.org

Zein is rich in hydrophobic amino acids, making it insoluble in water. acs.orgnih.gov Surfactants solubilize zein by disrupting protein-protein interactions and forming micelles around the hydrophobic regions of the protein, thereby rendering it soluble in an aqueous environment. researchgate.netresearchgate.netacs.org It is proposed that the solubilization process involves the unfolding of the protein, which exposes its hydrophobic sites to the surfactant. acs.orgresearchgate.netacs.org

| Surfactant | Concentration for Solubilization | Observations |

| Sodium Dodecyl Sulfate (SDS) | Increases with concentration | Causes significant unfolding of the protein. researchgate.net |

| Arginine-Phenylalanine Surfactants | Not specified | Show good affinity in molecular docking studies. nih.gov |

Lipoamino acids can play a role in the lipid metabolism of organisms. In some bacteria, under conditions of phosphate (B84403) stress, there is a notable replacement of membrane phospholipids (B1166683) with non-phosphorous lipids, including certain types of lipoamino acids. gerli.com This indicates that these molecules can be integrated into cellular lipid structures and may influence lipid homeostasis.

In the context of skin, which is a primary site of application for products containing this compound, cellular lipid metabolism is crucial for maintaining the skin barrier function. Ceramides, cholesterol, and free fatty acids are the main lipid components of the stratum corneum. While direct evidence linking this compound to glyceride or ceramide production is lacking, the interaction of surfactants with the skin can influence its lipid composition. Further research is needed to determine if this compound has a specific impact on the synthesis or organization of key cellular lipids like glycerides.

Biomarker Potential and Signal Molecule Research

There is a growing body of evidence that N-acyl amino acids (NAAs), the broader class to which this compound belongs, are endogenous signaling molecules with diverse biological roles. mdpi.comnih.govnih.gov Over 70 endogenous NAAs have been identified, and they are considered part of the "endocannabinoidome," a complex lipid signaling system. mdpi.com

These molecules can act on various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov For instance, N-arachidonoyl glycine (NA-Gly) has been shown to act as an agonist for the GPR55 receptor. mdpi.com The cellular activities of some lipoamino acids may involve binding to receptors such as GPR18, GPR92, and GPR132. frontiersin.org The structural similarity of NAAs to other well-known lipid signaling molecules suggests their potential to modulate a wide range of physiological processes. nih.govnih.gov

The metabolism of NAAs is also an area of active research. Enzymes like cyclooxygenases (COXs) and lipoxygenases (LOs), which are key in the metabolism of arachidonic acid, have been shown to oxygenate lipoamino acids. nih.gov This suggests that the biological activity of these compounds could be modulated through metabolic pathways, and their metabolites may also have biological functions. nih.gov

While specific research into the biomarker or signal molecule potential of exogenously applied this compound is not yet available, the established roles of endogenous N-acyl amino acids provide a strong rationale for investigating this possibility. Future research may explore whether this compound or its metabolites can interact with cellular signaling pathways and if their presence or levels could serve as biomarkers for particular biological states or exposures.

Formulation Science and Material Applications of Sodium Capryloyl Glycinate

Colloidal Properties and Performance in Aqueous Systems

The performance of sodium capryloyl glycinate (B8599266) in formulations is largely dictated by its behavior at interfaces and its ability to self-assemble in water. These colloidal properties are fundamental to its function as a foaming agent and emulsifier.

Foamability and Foam Stability Dynamics

Amino acid surfactants are recognized for their desirable foaming properties. The dynamics of foam generation (foamability) and its persistence over time (foam stability) are critical performance metrics.

Research on sodium lauroyl glycinate (SLG), a closely related N-acyl glycinate, provides insight into the expected foaming behavior of sodium capryloyl glycinate. The foam volume of SLG is significantly influenced by pH. For instance, at a pH of 8.5, SLG systems can achieve a foam height of approximately 119 mL. mdpi.com The stability of foams generated by N-acyl glycinates is mechanistically attributed to the electrosteric stabilization effects from their carboxamide-functional groups. mdpi.com Compared to a simple fatty acid salt like sodium laurate, which has a colloidal potential of -32.34 mV, sodium lauroyl glycinate exhibits a much higher negative potential at -85.96 mV. mdpi.com This increased electrostatic repulsion between foam lamellae hinders bubble coalescence and improves stability. mdpi.com Furthermore, the presence of the amide group in the glycinate structure allows for the formation of intermolecular hydrogen bonds, which can strengthen the liquid film of the foam. mdpi.com

While individual N-acyl glycinate solutions create stable foams, their stability can be further enhanced through synergistic interactions with other surfactants. Studies on sodium N-lauroyl sarcosinate (SLS), another amino acid surfactant, show that while its individual foams can be unstable, combinations with co-surfactants significantly improve foam persistence. mdpi.com

Below is a data table illustrating the pH-dependent foaming capacity of a representative N-acyl glycinate surfactant system.

Interactive Data Table: pH-Dependent Foam Volume of Sodium Lauroyl Glycinate (SLG) Systems

| Surfactant System | pH 5.5 (mL) | pH 7.0 (mL) | pH 8.5 (mL) |

| SLG-CAB blend | 118 | 119 | 119 |

| SLG-AES blend | 118 | 119 | 119 |

Note: Data is based on studies of Sodium Lauroyl Glycinate (SLG), a longer-chain homolog of this compound. CAB: Cocamidopropyl Betaine (B1666868); AES: Sodium Laureth Sulfate (B86663). Data sourced from a 2025 study on lauroyl glycine (B1666218) derivatives. mdpi.com

Emulsification Capacity and Emulsion Stabilization

N-acyl amino acid surfactants are noted for their excellent emulsifying properties, which are crucial for creating stable mixtures of oil and water. researchgate.netscirp.org These surfactants effectively lower the interfacial tension between the two immiscible phases, facilitating the formation of fine droplets and preventing their coalescence. The general class of acylamino acid surfactants is known to possess excellent emulsifying activities, making them valuable in cosmetic and pharmaceutical formulations. scirp.org

The stabilization of an emulsion by surfactants like this compound involves the formation of a protective film around the dispersed droplets. This film acts as a barrier, which can be mechanical and/or electrostatic, preventing the droplets from merging. The effectiveness of N-acyl amino acid surfactants as emulsifiers is linked to their molecular structure, which allows for strong adsorption at the oil-water interface.

Rheological Properties and Viscoelastic Behavior

The rheology of surfactant solutions—the study of their flow and deformation—is critical for controlling the texture, stability, and application properties of a final product. This compound, like other surfactants, can significantly modify the viscosity and viscoelasticity of aqueous solutions.

Influence on Solution Viscosity and Shear-Thinning

Aqueous solutions of surfactants often exhibit non-Newtonian behavior, particularly shear-thinning, where viscosity decreases as the applied shear rate increases. mdpi.com This property is highly desirable in many applications, as it allows for a product that is thick at rest but flows easily when poured or spread.

Studies on polymer-surfactant mixtures show that the addition of an anionic surfactant can lead to a substantial increase in the consistency of the solution and a more pronounced shear-thinning behavior. mdpi.com For instance, as the concentration of an anionic surfactant increases in a cationic polymer solution, the consistency index (K) rises sharply, while the flow behavior index (n) decreases, indicating greater shear-thinning. mdpi.com This suggests that this compound can act as an effective thickener, especially in combination with other formulation components.

Correlation between Micellar Structure and Rheology

The rheological properties of surfactant solutions are intrinsically linked to the size, shape, and interactions of the micelles they form. At low concentrations, surfactants typically form small, spherical micelles, which have a minimal impact on the solution's viscosity. However, under certain conditions (e.g., higher concentration, addition of salt, or pH adjustment), these spherical micelles can grow into long, flexible, wormlike structures. acs.orgnih.gov

When these wormlike micelles become long enough to overlap and entangle, they form a transient network, leading to a dramatic increase in the solution's viscosity and the emergence of viscoelastic properties. This transition from spherical to entangled wormlike micelles is a key mechanism for building viscosity in many surfactant-based products. Research on the closely related sodium cocoyl glycinate has shown that the presence of co-surfactants can reduce the electrostatic repulsion between the charged glycinate headgroups, promoting this sphere-to-rod micellar transition and leading to a significant thickening effect.

The relationship between micellar structure and rheology is governed by several length scales, including the micelle's persistence length (a measure of its stiffness) and its contour length. These parameters dictate the rheological response of the solution.

pH-Dependent Rheological Modulation

A key feature of N-acyl glycinate surfactants is the pH-sensitivity of their rheological behavior. The glycine headgroup contains a carboxylic acid moiety, which can be protonated or deprotonated depending on the pH of the solution. This change in ionization state directly impacts the electrostatic interactions between surfactant headgroups within a micelle.

Studies on similar amino acid surfactants, such as sodium lauroyl sarcosinate, have demonstrated a distinct peak in viscosity at a pH close to the pKa of the carboxylic acid group. acs.orgnih.gov As the pH is lowered towards the pKa, the carboxylate groups become partially protonated, reducing the net negative charge on the micelle surface. This lessens the electrostatic repulsion between headgroups, allowing them to pack more tightly and facilitating the growth of micelles into longer, entangled structures, thus increasing viscosity. acs.org If the pH is lowered further, excessive protonation can lead to precipitation, while at higher pH values, the increased charge repulsion favors smaller, spherical micelles, resulting in lower viscosity. This pH-responsive behavior allows for the formulation of products where the viscosity can be precisely controlled by adjusting the pH. For example, research on a sodium cocoyl glycinate system showed that as the pH was varied, the viscosity increased to a maximum at approximately pH 5.8 before decreasing again.

Synergistic Formulations with Co-Surfactants

The performance of this compound in cleansing formulations is significantly influenced by its interaction with other surfactants. By combining it with specific co-surfactants, formulators can fine-tune attributes such as foaming characteristics, mildness, and sensory experience, leading to products with enhanced efficacy and consumer appeal.

O-Acyl Isethionates, like Sodium Lauroyl Isethionate, represent another class of mild anionic surfactants suitable for use with this compound. whiterose.ac.uk While direct combinatorial studies are not extensively published, the known properties of isethionates—including their gentle nature, excellent foaming capabilities, and resistance to hard water—make them theoretically advantageous partners. whiterose.ac.ukresearchgate.net Combining these different amino acid and amino acid-like surfactants allows for the creation of sophisticated cleansing chassis that balance efficacy with extreme mildness, catering to sensitive skin types.

Table 1: Properties of Common Anionic Co-Surfactants

| Co-Surfactant Class | Example Compound | Key Formulation Benefits |

|---|---|---|

| N-Acyl Glutamates | Sodium Cocoyl Glutamate | Enhances mildness, provides moisturizing feel, boosts creamy lather. regimenlab.com |

| O-Acyl Isethionates | Sodium Lauroyl Isethionate | Generates dense foam, offers a clean rinse, considered a milder alternative to traditional sulfates. whiterose.ac.ukresearchgate.net |

Nonionic surfactants such as alkyl polyglucosides (e.g., Decyl Glucoside) are known for their mildness and are frequently used in gentle cleansers. cir-safety.orgmakingcosmetics.com However, research has shown that carefully designed blends of amino acid-based surfactants can be even less disruptive to the skin barrier. For example, a proprietary blend of Sodium Cocoyl Glycinate and Sodium Cocoyl Glutamate was found to solubilize fewer intercellular lipids compared to the nonionic surfactant Decyl Glucoside. regimenlab.com This indicates that while nonionic surfactants enhance mildness, a well-designed combination of anionic amino acid surfactants can provide superior performance in terms of preserving the skin's natural lipid structure while still achieving effective cleansing. regimenlab.com

Table 2: Comparative Effects of Surfactant Systems on Skin Lipids

| Surfactant System | Observation | Implication for Formulation |

|---|---|---|

| Anionic/Anionic Blend (Sodium Cocoyl Glycinate / Sodium Cocoyl Glutamate) | Lower solubilization of intercellular cement lipids. regimenlab.com | Superior for formulating cleansers that minimize barrier disruption. |

| Nonionic (Decyl Glucoside) | Higher solubilization of intercellular lipids compared to the amino acid blend. regimenlab.com | Effective and mild, but may be more stripping of lipids than specialized amino acid surfactant blends. |

Formulation Design for Targeted Functional Attributes

This compound is not merely a surfactant; its derivation from capryloyl glycine imparts specific biological affinities that can be leveraged for targeted functional outcomes in cosmetic formulations.

The capryloyl moiety of the molecule is instrumental in providing sebum-regulating benefits. Capryloyl Glycine is known to inhibit the activity of 5-alpha reductase, an enzyme linked to the overproduction of sebum. google.com By incorporating this compound into a formulation, this sebum-control property can be delivered effectively within a cleansing or leave-on product. This makes it a valuable ingredient in products designed for oily and acne-prone skin, as it helps to reduce surface shine and prevent the clogging of pores that can lead to breakouts. uniproma.comspecialchem.com Research has demonstrated a measurable decrease in sebum secretion with its use. rxweb-prd.com The strategy involves using the ingredient not just for its primary surfactant function but also as an active component contributing to skin balance. rxweb-prd.com

Table 3: Research Findings on Sebum Regulation

| Active Ingredient | Concentration | Observed Effect | Source |

|---|

The antimicrobial properties of Capryloyl Glycine contribute significantly to its utility in creating self-preserving or preservative-free formulations. This lipo-amino acid demonstrates a broad spectrum of activity, inhibiting the proliferation of various microbes, including bacteria and fungi that can cause skin and hair issues. uniproma.comspecialchem.com It shows a strong inhibitory effect against microorganisms such as Staphylococcus aureus and Propionibacterium acnes, which are implicated in acne. specialchem.com This inherent antimicrobial action allows formulators to enhance the robustness of the product's preservation system, potentially reducing the concentration of traditional preservatives needed and thus minimizing the risk of sensitization.

Table 4: Antimicrobial Spectrum of Capryloyl Glycine

| Microorganism Type | Examples Inhibited | Relevance in Formulations |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Acne, skin infections. specialchem.comresearchgate.net |

| Gram-Positive Bacteria | Propionibacterium acnes | Acne development. specialchem.com |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum antimicrobial protection. researchgate.net |

| Fungi/Yeast | Aspergillus niger, Candida albicans | Antifungal protection. researchgate.net |

| Yeast | Pityrosporum ovale (Malassezia) | Anti-dandruff applications. google.com |

Environmental Fate and Degradation Studies of Sodium Capryloyl Glycinate

Biodegradation Pathways and Kinetics

The biodegradability of sodium capryloyl glycinate (B8599266) is a key factor in its environmental risk assessment. As an N-acyl amino acid, it is anticipated to be biodegradable. The structure of these ingredients involves the acylation of an amino acid's free amine with an acyl chloride. A probable metabolic pathway for these compounds involves reactions catalyzed by amidases, which would break the amide bond, releasing the constituent amino acid (glycine) and fatty acid (caprylic acid). cir-safety.org

While specific studies detailing the aerobic and anaerobic degradation pathways and kinetics of sodium capryloyl glycinate are not extensively available in the public domain, information on its parent compound, capryloyl glycine (B1666218), indicates that it is biodegradable. zhaoyl.com This suggests that the sodium salt form would also undergo degradation. The expected breakdown products, glycine and caprylic acid, are both naturally occurring and readily metabolized by microorganisms in both aerobic and anaerobic environments.

The primary route of entry for this compound into the environment is through wastewater from the use of personal care products. It is estimated that a small percentage, around 2-3%, of the final product containing the chemical is rinsed into the wastewater collection system, which then proceeds to a biological treatment plant. Given its expected biodegradability, a significant portion of this compound is likely removed during wastewater treatment processes. The main release will be to the sewer system following the washing off of products after application.

Environmental Distribution and Partitioning

The environmental distribution of this compound is influenced by its physical and chemical properties, which determine its partitioning between water, soil, and sediment.

Information regarding the mobility of capryloyl glycine in soil suggests it is low, indicating a potential for adsorption to soil particles. zhaoyl.com As a surfactant, this compound is expected to concentrate at phase boundaries. The calculated partition coefficient (n-octanol/water), log Pow, for the related compound sodium cocoyl glycinate ranges from 0.158 to 3.89 for its ionized and unionized forms, which suggests some potential for partitioning into organic matter.

This compound is expected to be stable under normal environmental conditions. However, its persistence in aquatic environments is likely to be limited by biodegradation. The primary release of the chemical is expected to be into the aquatic compartment through sewer systems. Due to significant dilution in these systems, the environmental concentrations are anticipated to be very low.

Waste Management and End-of-Life Considerations

Proper waste management practices are essential to minimize the environmental impact of this compound. For industrial settings, waste and expired materials should be disposed of in accordance with federal, state, and local government regulations. Recycling is encouraged where possible; otherwise, disposal in an approved landfill is recommended. zhaoyl.com In the event of a spill, the material should be contained, collected with an absorbent material like sand, and the area washed with water.

For consumers, residual product in packaging contributes a small fraction to domestic waste, which ultimately ends up in landfills. This disposal is dispersed and represents a minor environmental release pathway.

Interactive Data Table: Environmental Fate Characteristics

| Parameter | Finding | Source |

| Biodegradability | Expected to be biodegradable. | zhaoyl.com |

| Mobility in Soil | Low. | zhaoyl.com |

| Bioaccumulation Potential | Low. | zhaoyl.com |

| Primary Release Compartment | Aquatic (via sewer systems). | |

| Removal in Wastewater Treatment | Expected to be significant due to biodegradation. |

Degradation in Landfill Environments

The initial step in the degradation process is the hydrolysis of the amide bond. This cleavage is a common pathway for N-acyl amides and can be facilitated by microbial acylases, which break the bond between the acyl chain and the amino acid. nih.gov This reaction releases caprylic acid (a fatty acid) and glycine (an amino acid).

Fate of Glycine: Under the anaerobic conditions of a landfill, amino acids like glycine can be degraded by various bacteria, often through coupled oxidation-reduction reactions known as the Stickland reaction. annualreviews.orgresearchgate.net Single amino acids can also serve as energy sources for specific anaerobic bacteria. annualreviews.org The degradation of glycine under these conditions typically yields products such as:

Ammonia (B1221849) (NH₃)

Carbon Dioxide (CO₂)

Acetic acid annualreviews.org

These degradation products are common in landfill leachate, which contains dissolved organic and inorganic compounds resulting from the decomposition of waste. rutgers.edumdpi.comresearchgate.net The presence of ammonia is a noted long-term pollutant in landfill leachate. researchgate.net

Fate of Caprylic Acid: The degradation of fatty acids like caprylic acid in strictly anaerobic environments is generally limited. annualreviews.org While some conversion to shorter-chain fatty acids may occur, extensive breakdown via pathways like β-oxidation is restricted in the absence of a suitable electron acceptor like oxygen. nih.govbu.edu Therefore, the caprylic acid portion of the molecule is expected to be more persistent in a landfill environment compared to the glycine portion.

Combustion Product Analysis

The analysis of combustion products for this compound can be extrapolated from studies on its structural components: a sodium amino acid salt and a fatty acid derivative. Complete combustion in the presence of sufficient oxygen would theoretically yield carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sodium oxides. However, real-world combustion and thermal decomposition (pyrolysis) often result in a more complex mixture of products.

Thermal Decomposition (Pyrolysis): In the absence of oxygen, the thermal decomposition of this compound would involve several processes. The amino acid salt component and the fatty acid component would follow distinct degradation pathways.

Amino Acid Salt Decomposition: Studies on the thermal decomposition of sodium glycinate (the sodium salt of glycine) show that it decomposes at high temperatures. eku.eduresearchgate.netuky.edu The primary volatile products from the decomposition of glycine itself are water (H₂O) and ammonia (NH₃), with a solid, peptide-rich residue remaining. nih.gov The process is endothermic and occurs at well-defined temperatures. nih.gov

Fatty Acid Decomposition: The pyrolysis of fatty acids, such as the caprylic acid moiety, typically undergoes decarboxylation and decarbonylation to form a variety of hydrocarbons, including alkanes and alkenes. researchgate.netnih.govredalyc.org

Combustion in the Presence of Oxygen: During combustion, the nitrogen atom in the glycinate structure is a key factor in determining the products. The combustion of nitrogen-containing organic compounds is known to produce a range of nitrogenous species. scispace.comescholarship.org

The expected combustion products include:

Carbon Dioxide (CO₂) and Water (H₂O): From the complete oxidation of the carbon and hydrogen in the molecule.

Nitrogen Oxides (NOₓ): Incomplete combustion or high temperatures can lead to the formation of various nitrogen oxides (e.g., NO, NO₂). stackexchange.com

Nitrogen Gas (N₂): Often a major product from the combustion of nitrogen-containing organic material. stackexchange.com

Other Nitrogenous Compounds: Depending on the combustion conditions (e.g., temperature, oxygen availability), other hazardous compounds can form. These include hydrogen cyanide (HCN) and isocyanic acid (HNCO), which are recognized products from the burning of biomass containing proteins and amino acids. scispace.comnasa.gov

The following table summarizes the potential products from the thermal degradation and combustion of this compound based on the analysis of its components.

| Process | Component | Potential Products |

| Landfill Degradation (Anaerobic) | Glycine | Ammonia, Carbon Dioxide, Acetic Acid |

| Caprylic Acid | More persistent, potential for partial breakdown to shorter-chain fatty acids | |

| Combustion/Pyrolysis | Glycine Salt | Water, Ammonia, Carbon Dioxide, Nitrogen Oxides (NOₓ), Nitrogen Gas (N₂) |

| Caprylic Acid Moiety | Carbon Dioxide, Water, Hydrocarbons (Alkanes, Alkenes) | |

| Whole Molecule | Carbon Dioxide, Water, Nitrogen Gas, Nitrogen Oxides, Hydrogen Cyanide, Isocyanic Acid, Sodium Oxides |

Q & A

Q. What are the best practices for integrating this compound data into broader surfactant research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.